Octanoylpolymyxin B

Antimicrobial potency Polymyxin component profiling MIC comparison

Octanoylpolymyxin B (CAS 71140-58-4), synonymously Polymyxin B3, is a naturally occurring cyclic lipopeptide antibiotic and a discrete minor component of the polymyxin B complex produced by Paenibacillus polymyxa. It is structurally distinguished from the dominant commercial components polymyxin B1 and B2 by its unbranched octanoyl (C8) fatty acyl chain, in contrast to the branched 6-methyloctanoyl (B1) and 6-methylheptanoyl (B2) moieties.

Molecular Formula C55H96N16O13
Molecular Weight 1189.5 g/mol
Cat. No. B12085929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctanoylpolymyxin B
Molecular FormulaC55H96N16O13
Molecular Weight1189.5 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O
InChIInChI=1S/C55H96N16O13/c1-6-7-8-9-13-16-43(74)62-35(17-23-56)50(79)71-45(33(5)73)55(84)67-38(20-26-59)47(76)66-40-22-28-61-54(83)44(32(4)72)70-51(80)39(21-27-60)64-46(75)36(18-24-57)65-52(81)41(29-31(2)3)68-53(82)42(30-34-14-11-10-12-15-34)69-48(77)37(19-25-58)63-49(40)78/h10-12,14-15,31-33,35-42,44-45,72-73H,6-9,13,16-30,56-60H2,1-5H3,(H,61,83)(H,62,74)(H,63,78)(H,64,75)(H,65,81)(H,66,76)(H,67,84)(H,68,82)(H,69,77)(H,70,80)(H,71,79)
InChIKeyMUZYEKLWXWDOOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octanoylpolymyxin B (Polymyxin B3) – Structural Identity, Procurement Rationale, and Differentiation from the Polymyxin B Complex


Octanoylpolymyxin B (CAS 71140-58-4), synonymously Polymyxin B3, is a naturally occurring cyclic lipopeptide antibiotic and a discrete minor component of the polymyxin B complex produced by Paenibacillus polymyxa . It is structurally distinguished from the dominant commercial components polymyxin B1 and B2 by its unbranched octanoyl (C8) fatty acyl chain, in contrast to the branched 6-methyloctanoyl (B1) and 6-methylheptanoyl (B2) moieties . This unbranched acyl architecture has made B3 the preferred scaffold for semi-synthetic derivatization programs . Unlike the heterogeneous polymyxin B mixture, purified B3 offers a chemically defined, single-entity tool for structure-activity relationship (SAR) studies, analytical reference standard applications, and rational design of next-generation polymyxin derivatives with potentially improved therapeutic indices .

Why Polymyxin B Complex Cannot Substitute for Purified Octanoylpolymyxin B in Research and Analytical Applications


The commercial polymyxin B product is a heterogeneous mixture of at least seven related lipopeptides, with B1 comprising ~65–70% and B2 ~15–20% of the total, while B3 represents less than 10% . This compositional variability translates into measurable potency differences: B3 consistently demonstrates the lowest MICs against Enterobacteriaceae and P. aeruginosa, with a 30–50% reduction compared to the USP reference polymyxin B mixture, whereas B1—the dominant component—is the least potent . Moreover, the dominant B1/B2 combination exhibits a 42% indifference rate in checkerboard synergy analyses, compared to 0–8% for B3-containing combinations . For programs requiring defined, reproducible chemical entities—such as semi-synthetic derivatization, analytical method validation, or pharmacokinetic component tracking—reliance on the unresolved complex mixture introduces unacceptable lot-to-lot variability that cannot be normalized without a purified single-component standard .

Quantitative Evidence Guide: Octanoylpolymyxin B (Polymyxin B3) Differentiation from Closest Analogs


B3 is the Most Potent Single Component of the Polymyxin B Complex Against Key Gram-Negative Pathogens

In a direct head-to-head comparison of purified polymyxin B components, B3 demonstrated the lowest MIC values against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa among all four major components tested (B1, B2, B3, Ile-B1). B1 was the least potent against all organisms except Acinetobacter baumannii. The reduction in MIC between the USP reference polymyxin B formulation and the most active individual component (B3) ranged from 30% to 50% across organism groups .

Antimicrobial potency Polymyxin component profiling MIC comparison

Unbranched Octanoyl Scaffold of B3 Enables Nephrotoxicity-Reduced Derivative Design Not Accessible from Branched B1/B2

The unbranched octanoyl chain of B3 provides a chemically simpler and more synthetically tractable scaffold compared to the branched 6-methyloctanoyl (B1) and 6-methylheptanoyl (B2) chains. This structural feature was explicitly cited as the reason for selecting PMB3 as the base scaffold for semi-synthetic derivatization: 'PMB3 was selected as the base scaffold since it comprises an unbranched octanoyl lipid that is more readily available' . Derivatives carrying an octanoyl moiety, such as NAB739 (octanoyl-threonyl-D-serinyl side chain with only 3 positive charges instead of 5), demonstrated approximately 8-fold reduced cytotoxicity compared to polymyxin B: in electroporated porcine renal proximal tubular LLC-PK1 cells, polymyxin B induced >85% necrosis at 0.016 mM, whereas NAB739 required an approximately 8-fold higher concentration (~0.128 mM) to produce the same effect . In non-electroporated (incubated) cells, polymyxin B caused ~50% necrosis at 0.5 mM, while the NAB compounds remained inert even at 1 mM .

Nephrotoxicity reduction Polymyxin derivative design Renal cytotoxicity

B3-Containing Combinations Show Unique Synergy Not Observed with B1/B2 Pairs

In checkerboard synergy testing of all pairwise combinations of the four major polymyxin B components, the combination of B3 plus Ile-B1 was the only pairing that met the strict criterion for synergy (∑FIC ≤0.5) against E. coli. In contrast, the B1/B2 combination—representing the dominant components of commercial polymyxin B—demonstrated a 42% indifference rate (no change in component MICs when combined) and only 13% occurrence of any improved activity. All non-B1 combinations, including B3-containing pairs, showed 0–8% indifference rates and 42–67% partial or complete synergy rates . B3 remained the most active component against P. aeruginosa even in the presence of the surfactant polysorbate 80, confirming the robustness of its antibacterial activity .

Antibiotic synergy Checkerboard analysis Polymyxin combination therapy

B3-Derived Compounds Function as Non-Cytotoxic Antibiotic Potentiators Achieving Up to 512-Fold MIC Reduction

Derivatization of the B3 scaffold yields compounds that shift the pharmacological function from direct bactericidal activity to antibiotic potentiation. Compound 1, a B3 derivative in which all five Dab residues are replaced with Dap, was inactive alone against P. aeruginosa PAO1 (MIC >128 µg/mL) but synergized with six antibiotic classes. In checkerboard assays, Compound 1 reduced the MIC of rifampicin from 16 µg/mL to 0.063 µg/mL (≥256-fold), minocycline from 32 µg/mL to 0.5 µg/mL (64-fold), zoliflodacin from >128 µg/mL to 8 µg/mL (≥32-fold), and pristinamycin from 256 µg/mL to 0.5 µg/mL (512-fold). In contrast, the less optimized compound 3 showed no potentiation (1-fold across all antibiotics) . Compound 1 also demonstrated ~60–90% cell viability in HK-2 human kidney proximal tubular cells at 200 µM, a concentration far exceeding its potentiator-effective levels . This potentiator function is structurally enabled by the unbranched octanoyl scaffold of B3 .

Antibiotic potentiator Outer membrane permeabilizer MDR Gram-negative

Purified B3 is the Validated Reference Standard for Component-Specific LC-MS/MS Quantification in Pharmacokinetic Studies

Purified polymyxin B3 is an essential analytical reference standard in validated LC-MS/MS methods for the simultaneous quantification of individual polymyxin B components (B1, B2, B3, Ile-B1) in human plasma . These methods employ selected reaction monitoring (SRM) under positive ionization mode, requiring pure individual component standards for calibration and quality control . Pharmacokinetic studies have demonstrated that the individual components exhibit similar elimination half-lives (~4 hours) without preferential renal accumulation of any single component, establishing that B3 quantification is representative of polymyxin B disposition . The availability of pure B3 as a characterized reference standard (≥95.3% purity) is critical for regulatory-compliant therapeutic drug monitoring (TDM) and for pharmacokinetic modeling to design humanized dosage regimens .

Therapeutic drug monitoring LC-MS/MS quantification Pharmacokinetic component analysis

High-Value Application Scenarios for Octanoylpolymyxin B (Polymyxin B3) Based on Quantitative Evidence


Semi-Synthetic Derivatization Programs Targeting Reduced Nephrotoxicity

The unbranched octanoyl scaffold of B3 is the explicitly preferred starting material for generating novel polymyxin derivatives with reduced renal cytotoxicity. NAB739, carrying the octanoyl moiety on a tricationic framework, demonstrated ~8-fold lower cytotoxicity than polymyxin B in renal proximal tubular cells . Procurement of purified B3 enables derivatization programs that replace the five Dab residues with less nephrotoxic amino acid alternatives while retaining the octanoyl lipid that provides favorable outer membrane interactions .

Non-Cytotoxic Antibiotic Potentiator Development Against MDR Gram-Negative Pathogens

B3-derived compounds such as Compound 1 (Dap-substituted) function as outer membrane permeabilizers that synergize with six antibiotic classes, achieving up to 512-fold MIC reduction for partner antibiotics while maintaining ~60–90% kidney cell viability at 200 µM . This potentiator strategy extends the activity spectrum of Gram-positive-selective agents (e.g., rifampicin, pristinamycin, vancomycin) to MDR Gram-negative bacteria including P. aeruginosa, A. baumannii, E. coli, and K. pneumoniae .

Analytical Reference Standard for Component-Specific Pharmacokinetic and TDM Studies

Purified B3 (≥95.3% purity) is an essential calibration standard in validated LC-MS/MS methods that simultaneously quantify individual polymyxin B components in human plasma for therapeutic drug monitoring . As a well-characterized single entity, B3 enables accurate quantification free from the lot-to-lot compositional variability of the commercial polymyxin B mixture, supporting regulatory-compliant bioanalytical method validation and population pharmacokinetic modeling .

Maximized-Potency Microbiological Screening and Combination Synergy Studies

B3 is the most active single polymyxin B component against E. coli, K. pneumoniae, and P. aeruginosa, with 30–50% lower MICs than the USP reference polymyxin B mixture . B3-containing combinations achieve genuine synergy (∑FIC = 0.5 for B3+Ile-B1 against E. coli) with 0–8% indifference rates, compared to 42% indifference for the dominant B1/B2 pair . This makes purified B3 the optimal single-component tool for potency-maximized susceptibility testing and rational combination therapy design .

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